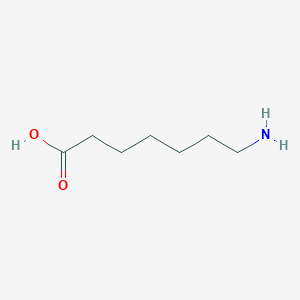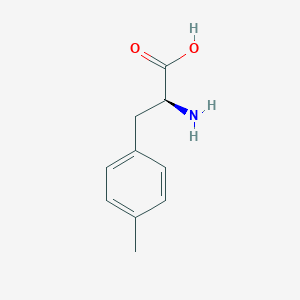
4-Methyl-L-phenylalanine
描述
4-Methyl-L-phenylalanine is an amino acid derivative characterized by the presence of a methyl group attached to the phenyl ring of L-phenylalanineIt is a white crystalline powder with a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol .
作用机制
Target of Action
4-Methyl-L-phenylalanine, also known as L-4-Methylphenylalanine, is a derivative of the amino acid phenylalanine . It interacts with L-type amino acid transporter 1 (LAT1) , a transmembrane protein responsible for transporting large neutral amino acids . LAT1 is particularly promising for targeted drug delivery, given its tissue-specific expression profile .
Mode of Action
The compound’s interaction with its targets involves the selective transport of large neutral amino acids, including phenylalanine and its derivatives . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Biochemical Pathways
Phenylalanine, the parent compound of this compound, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It’s also involved in the production of melanin pigments . .
Pharmacokinetics
It’s known that the compound is transported by lat1 . The compound’s affinity and selectivity for LAT1 can be influenced by the position and number of methyl groups on the phenylalanine molecule . More research is needed to fully understand the ADME properties of this compound.
Result of Action
Phenylalanine, the parent compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory . It’s also thought that L-phenylalanine may stimulate the production of melanin in the affected skin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s selective transport by LAT1 can be influenced by the presence of other large neutral amino acids . More research is needed to fully understand how environmental factors influence the action of this compound.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-L-phenylalanine can be synthesized through several methods. One common approach involves the alkylation of L-phenylalanine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. Enzymatic synthesis using phenylalanine ammonia-lyase (PAL) can convert L-phenylalanine to this compound under mild conditions. This method is advantageous due to its high specificity and environmentally friendly nature .
化学反应分析
Types of Reactions: 4-Methyl-L-phenylalanine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Methylbenzaldehyde or 4-Methylbenzoic acid.
Reduction: 4-Methylbenzyl alcohol.
Substitution: Various substituted phenylalanine derivatives depending on the reagent used.
科学研究应用
4-Methyl-L-phenylalanine has a wide range of applications in scientific research:
相似化合物的比较
L-Phenylalanine: The parent compound without the methyl group.
4-Fluoro-L-phenylalanine: A fluorinated analog with different electronic properties.
4-Iodo-L-phenylalanine: An iodinated analog with higher molecular weight and different reactivity.
Uniqueness: 4-Methyl-L-phenylalanine is unique due to the presence of the methyl group, which affects its hydrophobicity and steric properties. This modification can influence its binding affinity to enzymes and receptors, making it a valuable tool in biochemical studies and drug design .
属性
IUPAC Name |
(2S)-2-amino-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLHSFUMICQIMB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228249 | |
| Record name | 4-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-87-3, 7758-37-4 | |
| Record name | 4-Methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1991-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel application of 4-Methyl-L-phenylalanine is being investigated, and what properties make it suitable for this purpose?
A1: Researchers are currently investigating the potential of a novel copper(II) coordination polymer incorporating this compound as a treatment for diabetes []. This compound, denoted as [Cu2(L)2(4,4ʹ-bipy)2]n·2 n(ClO4) (where HL = this compound and 4,4ʹ-bipy is 4,4ʹ-bipyridine), exhibits promising photocatalytic activity, degrading methyl blue solutions under UV irradiation. Additionally, the compound demonstrates high thermal stability up to 275°C [], making it potentially suitable for further development as a therapeutic agent.
Q2: How is this compound being utilized in analytical chemistry, and what advantages does it offer?
A2: this compound is employed as a chiral derivatizing agent for separating phenylthiocarbamyl amino acids (PTC-D/L-AAs) via capillary electrophoresis []. When bonded to a maleopimaric acid anhydride-modified silica monolith, it creates a chiral stationary phase. This setup enables the successful resolution of various PTC-D/L-AA enantiomers, including those of arginine, valine, leucine, phenylalanine, β-phenylalanine, tryptophan, and kynurenine, with high column efficiencies []. This highlights the utility of this compound in developing effective chiral separation techniques.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


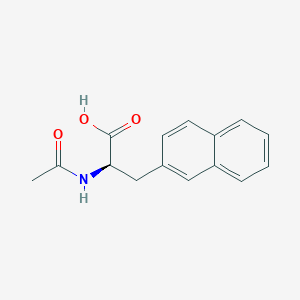
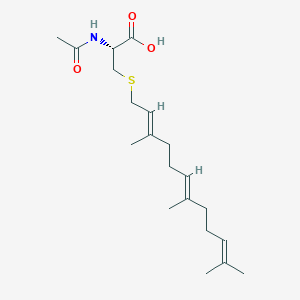
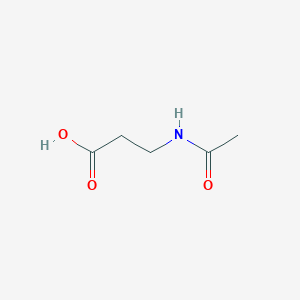
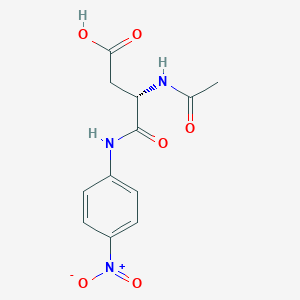


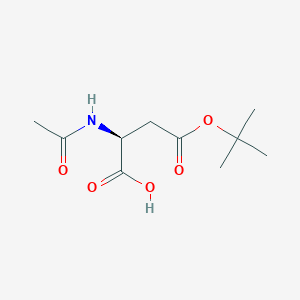
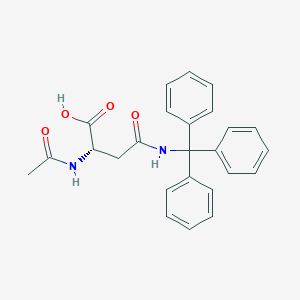

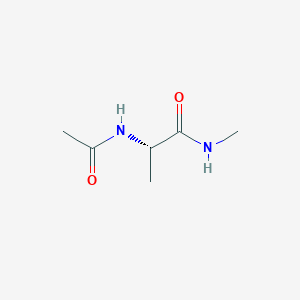
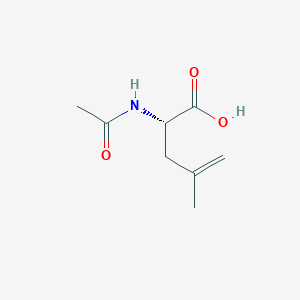
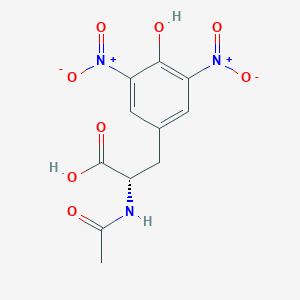
![2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride](/img/structure/B556477.png)
